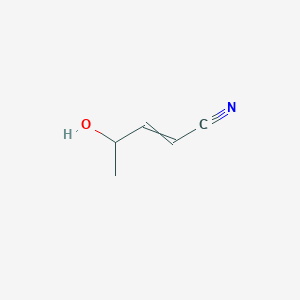![molecular formula C17H17BrCl2O2Sn B14427586 Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate CAS No. 82594-04-5](/img/structure/B14427586.png)
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is an organotin compound that features a tin atom bonded to two 4-chlorophenyl groups, a bromine atom, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate typically involves the reaction of 4-chlorophenylstannane with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired oxidation state.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out under an inert atmosphere at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tin center can coordinate with other molecules, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- Ethyl 3-[dibromophenylstannyl]propanoate
- Ethyl 3-[chlorobis(4-chlorophenyl)stannyl]propanoate
- Ethyl 3-[bromobis(4-fluorophenyl)stannyl]propanoate
Uniqueness
Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate is unique due to the presence of both bromine and 4-chlorophenyl groups bonded to the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
82594-04-5 |
|---|---|
分子式 |
C17H17BrCl2O2Sn |
分子量 |
522.8 g/mol |
IUPAC 名称 |
ethyl 3-[bromo-bis(4-chlorophenyl)stannyl]propanoate |
InChI |
InChI=1S/2C6H4Cl.C5H9O2.BrH.Sn/c2*7-6-4-2-1-3-5-6;1-3-5(6)7-4-2;;/h2*2-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI 键 |
URHJQBWVQKNGOW-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


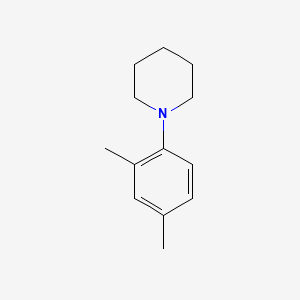
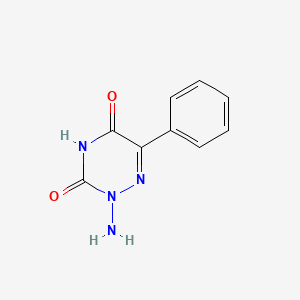
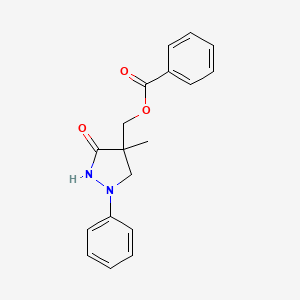
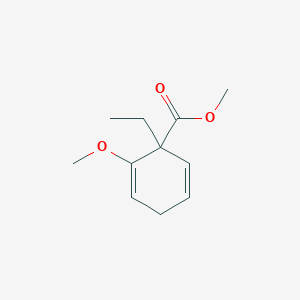
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
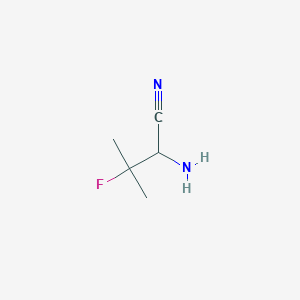

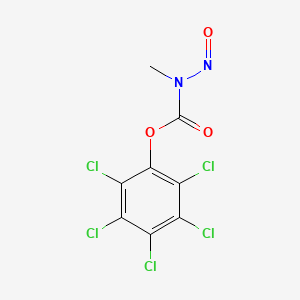
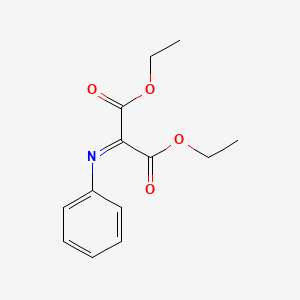
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
